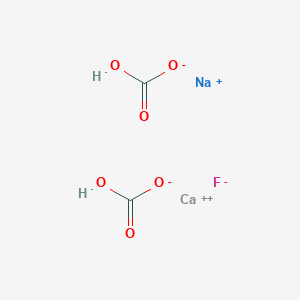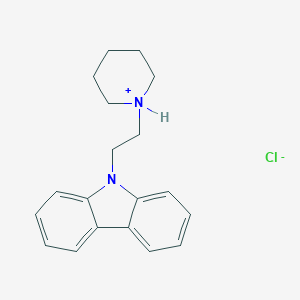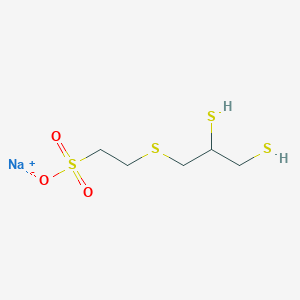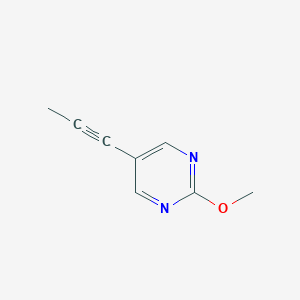
Florical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Florical is a synthetic compound that has been developed for use in scientific research. It is a type of fluorescent probe that can be used to label and visualize biological molecules in cells and tissues. Florical has become an important tool in the field of life sciences, as it allows researchers to study the behavior and interactions of molecules in living systems.
Wirkmechanismus
Florical works by binding to specific biological molecules, such as proteins or lipids. Once bound, it emits a fluorescent signal that can be detected using specialized imaging techniques. The signal can be used to track the movement and interactions of the labeled molecules.
Biochemische Und Physiologische Effekte
Florical is a relatively non-toxic compound that has minimal effects on cellular function. It does not interfere with cellular metabolism or signaling pathways. However, it is important to note that the labeling of molecules with Florical can affect their behavior and interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Florical in lab experiments has several advantages. It allows for the visualization of molecular interactions in real-time, which can provide important insights into cellular processes. It is also a relatively simple and inexpensive technique compared to other imaging methods.
However, there are some limitations to the use of Florical. The labeling process can be time-consuming and may require specialized equipment. Additionally, the fluorescent signal emitted by Florical can be affected by environmental factors, such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for the use of Florical in scientific research. One area of interest is the development of new functional groups that can be used to label different types of biological molecules. Another area of focus is the development of new imaging techniques that can be used in conjunction with Florical to provide more detailed information about molecular interactions.
Overall, Florical has become an important tool in the field of life sciences. Its ability to label and visualize biological molecules has provided researchers with new insights into cellular processes and has the potential to lead to new discoveries in the future.
Synthesemethoden
The synthesis of Florical involves several steps, starting with the preparation of the fluorophore core. The core is then modified with functional groups that allow it to bind to specific biological molecules. The final product is a highly fluorescent compound that can be used to label and track molecular interactions.
Wissenschaftliche Forschungsanwendungen
Florical has a wide range of applications in scientific research. It can be used to study the behavior of proteins, lipids, and nucleic acids in living cells. It can also be used to track the movement of molecules within cells and tissues. Florical has been used in a variety of research fields, including cell biology, neurobiology, and cancer research.
Eigenschaften
CAS-Nummer |
108834-37-3 |
|---|---|
Produktname |
Florical |
Molekularformel |
C2H2CaFNaO6 |
Molekulargewicht |
204.1 g/mol |
IUPAC-Name |
calcium;sodium;hydrogen carbonate;fluoride |
InChI |
InChI=1S/2CH2O3.Ca.FH.Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;1H;/q;;+2;;+1/p-3 |
InChI-Schlüssel |
VDYNPYWGOAZTDB-UHFFFAOYSA-L |
SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[F-].[Na+].[Ca+2] |
Kanonische SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[F-].[Na+].[Ca+2] |
Synonyme |
calcium carbonate, sodium fluoride drug combination Florical |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)


![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)


![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)


